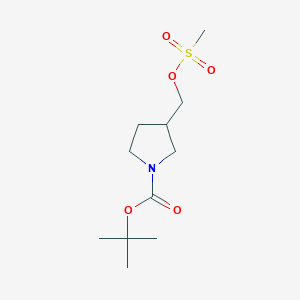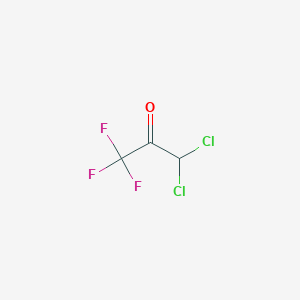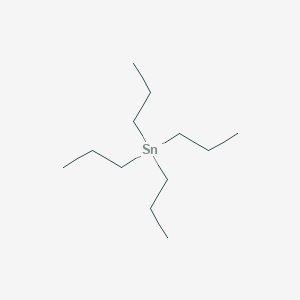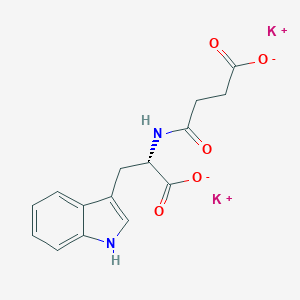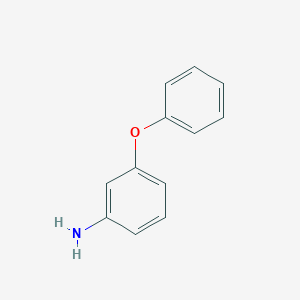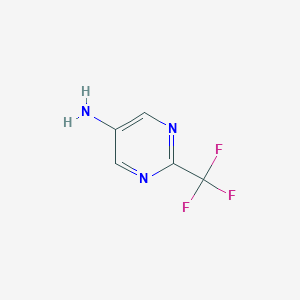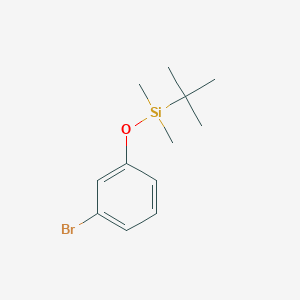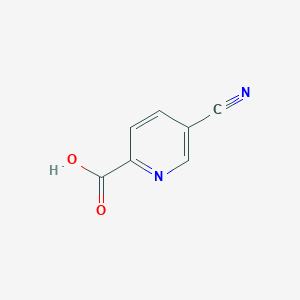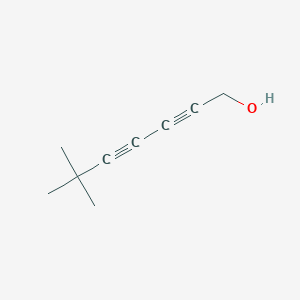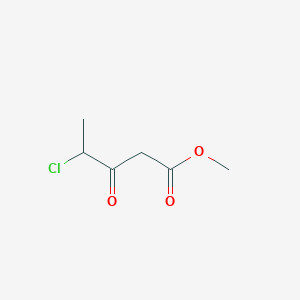
Methyl 4-chloro-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-oxopentanoate is a chemical compound that is widely used in scientific research. It is a derivative of pentanoic acid and is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-oxopentanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the formation of esters and amides. It may also act as a precursor to other organic compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Methyl 4-chloro-3-oxopentanoate. However, it is known to be relatively non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-chloro-3-oxopentanoate in lab experiments is its versatility in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, its limitations include its low solubility in water and its potential reactivity with other chemicals.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-chloro-3-oxopentanoate in scientific research. One potential direction is the development of new synthetic methods for its production. Another direction is the exploration of its potential as a building block for the synthesis of new materials, such as biodegradable polymers. Additionally, further research is needed to understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, Methyl 4-chloro-3-oxopentanoate is a versatile and widely used chemical compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the development of new materials and its potential biological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-oxopentanoate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the development of new materials, such as polymers and surfactants.
Eigenschaften
CAS-Nummer |
142556-36-3 |
|---|---|
Produktname |
Methyl 4-chloro-3-oxopentanoate |
Molekularformel |
C6H9ClO3 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
methyl 4-chloro-3-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NBFSTVAWWARRCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)CC(=O)OC)Cl |
Kanonische SMILES |
CC(C(=O)CC(=O)OC)Cl |
Synonyme |
Pentanoic acid, 4-chloro-3-oxo-, methyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

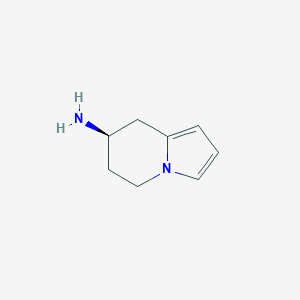
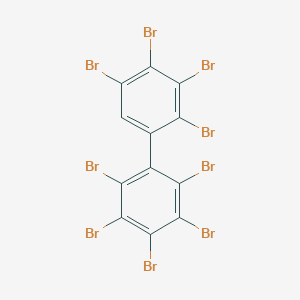
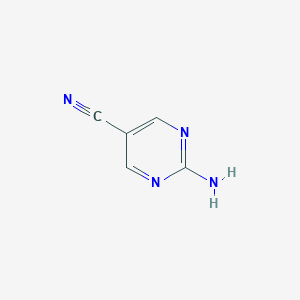
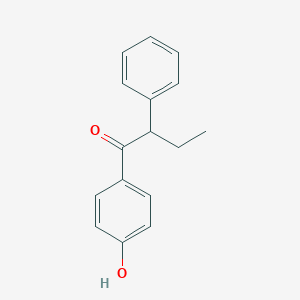
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
